Quinoline-6,7-diol Quinoline-6,7-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17467924
InChI: InChI=1S/C9H7NO2/c11-8-4-6-2-1-3-10-7(6)5-9(8)12/h1-5,11-12H
SMILES:
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

Quinoline-6,7-diol

CAS No.:

Cat. No.: VC17467924

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Quinoline-6,7-diol -

Specification

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name quinoline-6,7-diol
Standard InChI InChI=1S/C9H7NO2/c11-8-4-6-2-1-3-10-7(6)5-9(8)12/h1-5,11-12H
Standard InChI Key IFMZKCMCMMMEKQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=C(C=C2N=C1)O)O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

Quinoline-6,7-diol (IUPAC: quinolin-6,7-diol) has the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. Its structure consists of a quinoline core (a benzene ring fused to a pyridine ring) with hydroxyl groups at positions 6 and 7 (Figure 1).

Table 1: Key structural properties of Quinoline-6,7-diol

PropertyValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
Topological Polar SA~61.7 Ų (estimated)
XLogP~1.5 (predicted)

Note: Values estimated from structurally similar compounds like 4,6-dihydroxyquinoline and dibenzoquinoline derivatives .

Stereochemical Considerations

Synthesis and Reaction Pathways

Multicomponent Reactions (MCRs)

Recent advances in quinoline synthesis highlight the utility of MCRs for constructing complex scaffolds. While no direct synthesis of Quinoline-6,7-diol has been reported, methodologies for analogous compounds provide viable routes:

  • Povarov Reaction: Enables the assembly of quinoline derivatives via [4+2] cycloaddition between aniline, aldehydes, and dienophiles .

  • Copper-Catalyzed Domino Reactions: As demonstrated for pyrimidine-fused quinolines , similar conditions (Cu(II)/DMF) could facilitate C–N bond formation in Quinoline-6,7-diol.

  • Oxidative Cyclization: AgSbF₆/K₂S₂O₈-mediated reactions using DMSO as a C1 source might be adapted to introduce hydroxyl groups regioselectively.

MethodKey ReagentsYield Range
Copper-catalyzed dominoCu(II), DMF, 2-bromobenzaldehyde40–95%
AgSbF₆-mediatedAgSbF₆, K₂S₂O₈, DMSOUp to 91%

Physicochemical Properties

Solubility and Stability

Quinoline-6,7-diol is predicted to exhibit moderate water solubility due to its polar hydroxyl groups, contrasting with simpler quinolines (e.g., 4,6-dihydroxyquinoline ). Its stability in aqueous media likely depends on pH, with deprotonation occurring at physiological conditions.

Spectroscopic Characteristics

  • UV-Vis: Strong absorption bands near 270–320 nm, typical of conjugated quinoline systems.

  • NMR: Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (δ 5.0–6.0 ppm) .

Target (UniProt ID)ProbabilityBiological Role
DNA lyase (P27695)99.13%DNA repair
NF-κB p105 (P19838)96.20%Inflammation regulation
Cathepsin D (P07339)95.82%Proteolytic processing

Antiviral Activity

Quinoline derivatives are recognized for antiviral properties. Although direct evidence for Quinoline-6,7-diol is lacking, structural analogs inhibit viral replication by targeting proteases and polymerases .

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